molecular formula C14H14N6O2 B2555689 (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine CAS No. 537667-48-4

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2555689
CAS No.: 537667-48-4
M. Wt: 298.306
InChI Key: KGNNJNQAYSIWSF-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a hydrazinyl group and a 2,4-dimethoxybenzylidene moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

While the mechanism of action for this specific compound isn’t available, similar compounds such as 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB; GTS-21) have been shown to selectively activate alpha7 nicotinic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 2,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted purine derivatives with various functional groups replacing the hydrazinyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-21-10-4-3-9(11(5-10)22-2)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8H,1-2H3,(H2,15,16,17,18,20)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNJNQAYSIWSF-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.